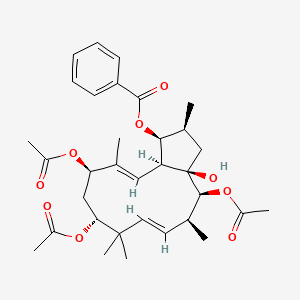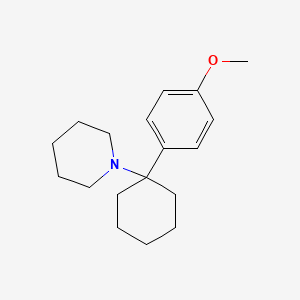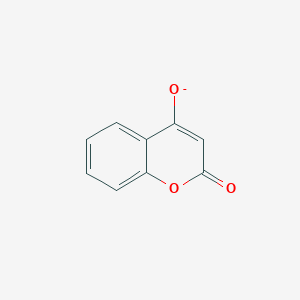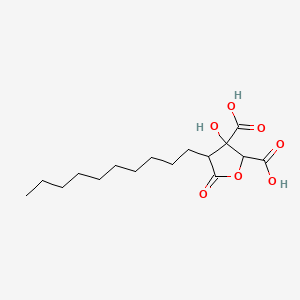
4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid is a carbonyl compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Stereo Selective Synthesis : This compound is a derivative of α-hydroxy acids, significant in the synthesis of biologically active natural products and pharmacologically active compounds. A study describes the stereo-selective synthesis of polysubstituted five-membered bicyclic α-hydroxy acid derivatives, like 4-Decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid, from α, α, α-dialkylated 1,3-dixolan-4-one. This method offers a new avenue for preparing synthetically useful, highly functionalized stereoselective five-membered bicyclic α-hydroxy acids (Bulugahapitiya, 2019).
Photocatalytic Decarboxylative Reduction : This compound, as a type of α-hydroxy acid, can undergo photocatalytic decarboxylative reduction. This process is achieved via visible-light photoredox catalysis, offering a mild and rapid way to synthesize high-value compounds, including medicinally relevant scaffolds. This method can be particularly useful for regioselective decarboxylation in differently substituted dicarboxylic acids (Cassani et al., 2014).
Applications in Material Science
Polymer-supported Acetals : Polymer-supported acetals like this compound derivatives can release volatile aldehydes in moist air when an acid catalyst is embedded in the polymer. This is significant for protection and controlled delivery systems in various applications (Ceita et al., 1996).
Liquid Crystals : Certain derivatives of this compound can form liquid crystals, which are crucial in material science, particularly in the development of displays and optical devices. These crystals exhibit extensive smectic polymorphism and can be influenced by structural variations (Butcher et al., 1995).
Environmental Implications
Cloud Droplet Activation : Oxo-acids, including derivatives of this compound, are studied for their role in cloud condensation nuclei (CCN) activity. Understanding the thermodynamic properties and behavior of these compounds in atmospheric conditions is vital for climate studies and atmospheric chemistry (Frosch et al., 2010).
Urban Atmospheric Studies : Dicarboxylic acids, including derivatives of this compound, have been analyzed in urban aerosol samples. These studies help in understanding the distribution and impact of such compounds in urban environments, contributing to pollution and air quality research (Kawamura & Ikushima, 1993).
Propiedades
Fórmula molecular |
C16H26O7 |
|---|---|
Peso molecular |
330.37 g/mol |
Nombre IUPAC |
4-decyl-3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C16H26O7/c1-2-3-4-5-6-7-8-9-10-11-14(19)23-12(13(17)18)16(11,22)15(20)21/h11-12,22H,2-10H2,1H3,(H,17,18)(H,20,21) |
Clave InChI |
NBMBQDMXBCIEMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1C(=O)OC(C1(C(=O)O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCC1C(=O)OC(C1(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)

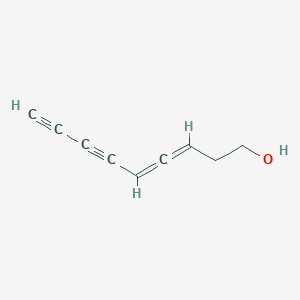
![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)

![(3S,8S,9S,10R,13R,14S,17R)-6-(diethylaminomethyl)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B1255144.png)

